

2-(4-Methoxyphenyl)quinolin-3-amine molecular weight and formula

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)quinolin-3-amine

Cat. No.: B11861704

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Technical Guide: 2-(4-Methoxyphenyl)quinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a plausible synthetic route for **2-(4-Methoxyphenyl)quinolin-3-amine**. Due to the limited publicly available information on the specific biological functions of this compound, this guide focuses on its chemical characteristics and a proposed experimental workflow for its synthesis.

Core Compound Data

The fundamental chemical properties of **2-(4-Methoxyphenyl)quinolin-3-amine** are summarized below.

Property	Value
Molecular Formula	C ₁₆ H ₁₄ N ₂ O[1]
Molecular Weight	250.30 g/mol
CAS Number	34954-19-3[1]

Experimental Protocols: A Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **2-(4-Methoxyphenyl)quinolin-3-amine** is not readily available in the surveyed literature. However, a common and logical approach for the synthesis of 3-aminoquinolines is the reduction of the corresponding 3-nitroquinoline precursor. The following proposed two-step synthesis is based on general procedures for similar chemical transformations.

Step 1: Synthesis of 2-(4-methoxyphenyl)-3-nitroquinoline

The synthesis of the nitro precursor, 2-(4-methoxyphenyl)-3-nitroquinoline, is a critical first step. While a specific protocol for this exact compound is not detailed, multi-component reactions, such as the imino Diels-Alder reaction, are often employed for the synthesis of highly substituted quinolines.^{[2][3]}

A plausible approach involves a "one-pot" three-component reaction. This would likely involve the reaction of an appropriately substituted aniline (e.g., m-nitroaniline), an aldehyde (e.g., benzaldehyde), and a vinyl ether (e.g., trans-anethole) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).^{[2][3]} The reaction mixture would be heated, and the product purified using column chromatography.

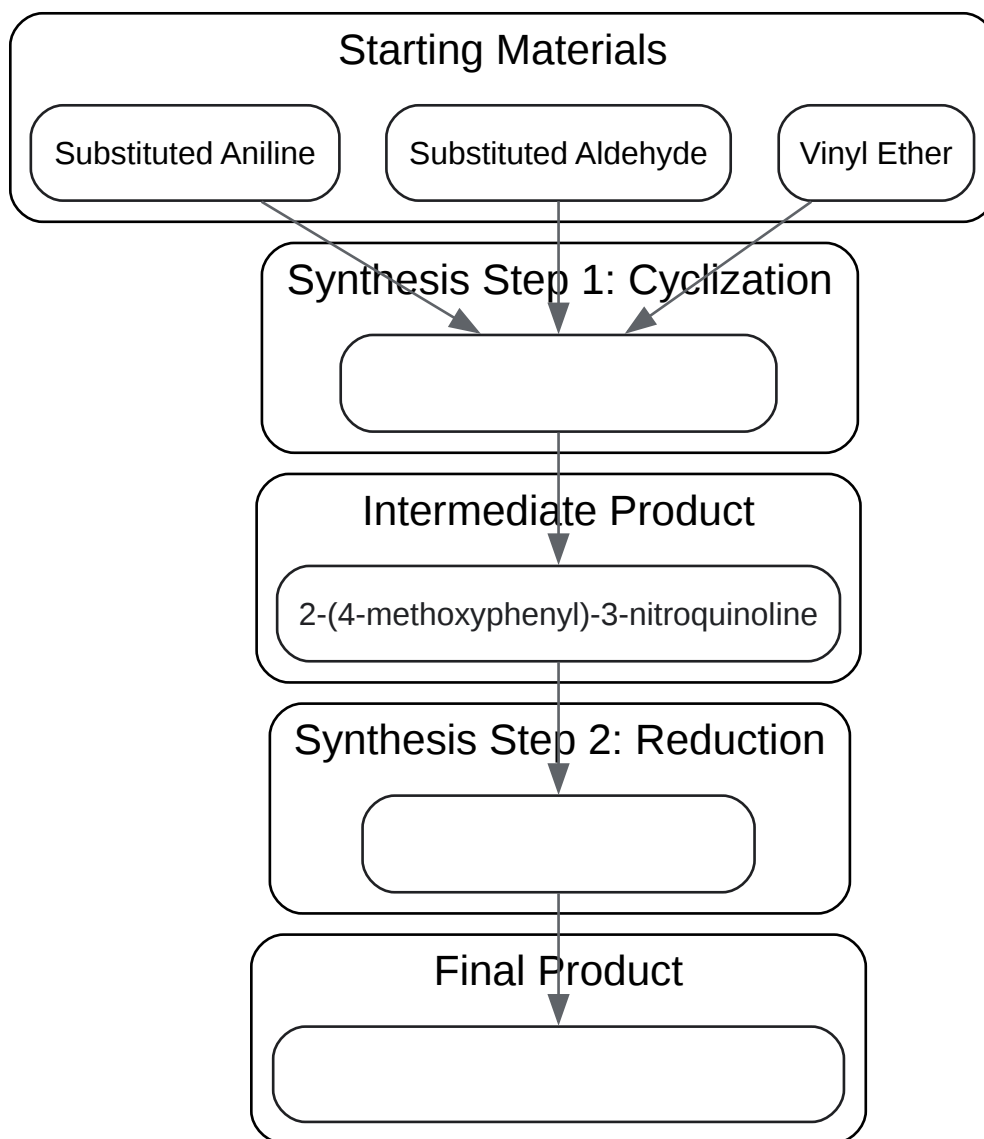
Step 2: Reduction of 2-(4-methoxyphenyl)-3-nitroquinoline to **2-(4-Methoxyphenyl)quinolin-3-amine**

The final step is the reduction of the nitro group at the 3-position to an amine group. A standard and effective method for this transformation is the use of a reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent like ethanol. The reaction would involve stirring the 3-nitroquinoline precursor with an excess of the reducing agent, followed by workup and purification to yield the desired **2-(4-Methoxyphenyl)quinolin-3-amine**.

Visualized Experimental Workflow

The following diagram illustrates the proposed two-step synthetic pathway for **2-(4-Methoxyphenyl)quinolin-3-amine**.

Proposed Synthesis of 2-(4-Methoxyphenyl)quinolin-3-amine



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Caption: Proposed two-step synthesis of **2-(4-Methoxyphenyl)quinolin-3-amine**.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[4][5][6] Some quinoline-based compounds have been identified as inhibitors of key signaling molecules such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][6] However, at the time of this report, no

specific biological target or signaling pathway has been explicitly identified in the literature for **2-(4-Methoxyphenyl)quinolin-3-amine**. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

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